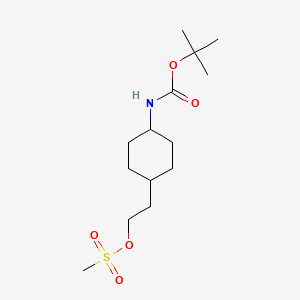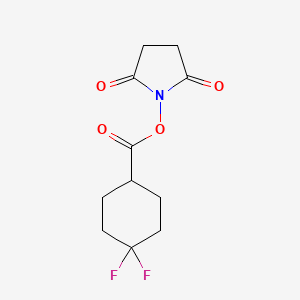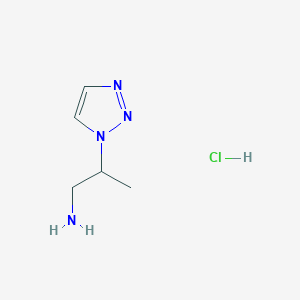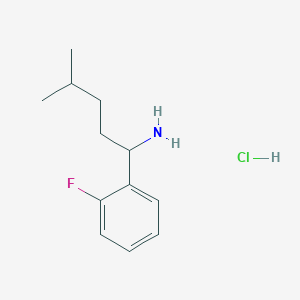
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid (FMCHA) is an organic compound that has a wide range of applications in both scientific research and in industrial processes. It is a fluoroalkylcarboxylic acid that is used in the synthesis of various organic compounds and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
1. Reagent in Fluorofunctionalization
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid may have applications similar to other fluorine-containing reagents. For instance, 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is an effective reagent for introducing a fluorine atom into organic molecules, facilitating the quantitative and regioselective formation of vicinal fluoro-hydroxy, fluoro-methoxy, or fluoro-acetoxy adducts when treated with phenyl-substituted alkenes in the presence of specific solvents (Stavber et al., 1995).
2. Structural Analysis
Compounds with structures similar to this compound, like ortho-fluorophenylglycine, exhibit distinct planar structures and engage in specific intermolecular interactions, crucial for crystallography and material science applications (Burns & Hagaman, 1993).
3. Fluorophore Development
Compounds with fluoro and methoxy groups, such as 6-Methoxy-4-quinolone, have been developed as novel fluorophores with strong fluorescence across a wide pH range, making them useful for biomedical analysis and as fluorescent labeling reagents (Hirano et al., 2004).
4. Synthesis of Fluorinated Compounds
The compound serves as a building block in the synthesis of various fluorinated heterocyclic compounds, indicating its potential in the creation of diverse organic molecules with specific properties (Shi et al., 1996).
5. High-Performance Liquid Chromatography (HPLC)
It's possible that derivatives of this compound can act as fluorogenic labeling reagents for HPLC, enhancing the detection of biologically important thiols, as seen with similar compounds (Gatti et al., 1990).
6. Photodecarboxylation Studies
Derivatives like methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid, which bear structural resemblance, are used in photodecarboxylation studies, indicating potential applications in photochemistry and materials science (Shigemoto et al., 2021).
Mécanisme D'action
Indole is a heterocyclic compound containing a benzene ring fused to a pyrrole ring. It has diverse biological and clinical applications due to its broad-spectrum activities . Now, let’s focus on our specific compound.
Result of Action:
The molecular and cellular effects remain speculative. Indole derivatives often exhibit diverse activities, such as antiviral, anti-inflammatory, and antioxidant effects . Our compound might similarly influence cellular processes.
Propriétés
IUPAC Name |
2-fluoro-2-(4-methoxycyclohexyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYMORGLFBIPBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

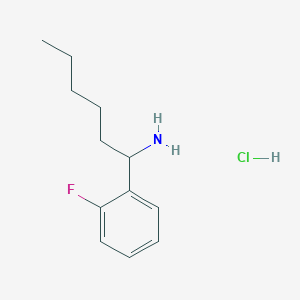
![3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1445756.png)




